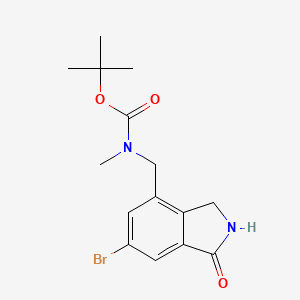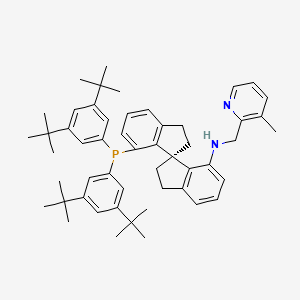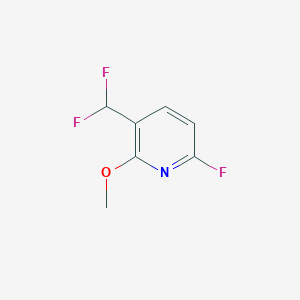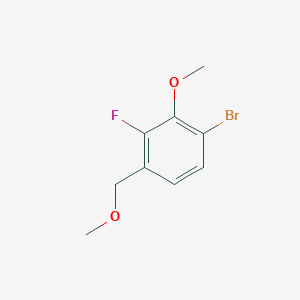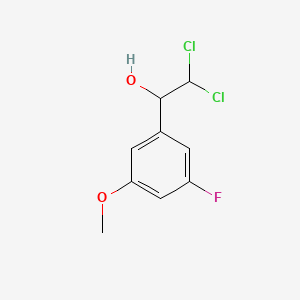
2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO2 It is characterized by the presence of two chlorine atoms, a fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with chloroform and a base, such as sodium hydroxide, in the presence of a phase transfer catalyst. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanone.
Reduction: Formation of 1-(3-fluoro-5-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(2-fluoro-5-methoxyphenyl)ethanol
- 2,2-Dichloro-1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C9H9Cl2FO2 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-fluoro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-7-3-5(2-6(12)4-7)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
FAECEXQTKXJBPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(Cl)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
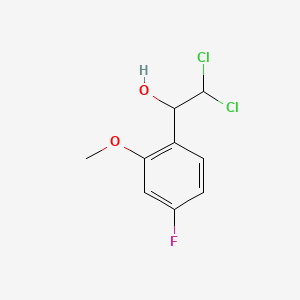

![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
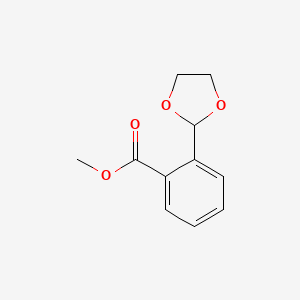
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)

